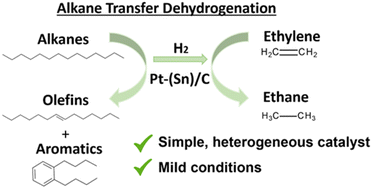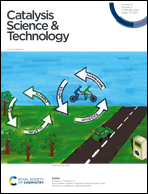Heterogeneous Pt-catalyzed transfer dehydrogenation of long-chain alkanes with ethylene†
Catalysis Science & Technology Pub Date: 2023-11-09 DOI: 10.1039/D3CY00370A
Abstract
The dehydrogenation of long-chain alkanes to olefins and alkylaromatics is a challenging endothermic reaction, typically requiring harsh conditions which can lead to low selectivity and coking. More favorable thermodynamics can be achieved by using a hydrogen acceptor, such as ethylene. In this work, the potential of heterogeneous platinum catalysts for the transfer dehydrogenation of long-chain alkanes is investigated, using ethylene as a convenient hydrogen acceptor. Pt/C and Pt–Sn/C catalysts were prepared via a simple polyol method and characterized with CO pulse chemisorption, HAADF-STEM, and EDX measurements. Conversion of ethylene was monitored via gas-phase FTIR, and distribution of liquid products was analyzed via GC-FID, GC-MS, and 1H-NMR. Compared to unpromoted Pt/C, Sn-promoted catalysts show lower initial reaction rates, but better resistance to catalyst deactivation, while increasing selectivity towards alkylaromatics. Both reaction products and ethylene were found to inhibit the reaction significantly. At 250 °C for 22 h, TON up to 28 and 86 mol per mol Pt were obtained for Pt/C and PtSn2/C, respectively, with olefin selectivities of 94% and 53%. The remaining products were mainly unbranched alkylaromatics. These findings show the potential of simple heterogeneous catalysts in alkane transfer dehydrogenation, for the preparation of valuable olefins and alkylaromatics, or as an essential step in various tandem reactions.


Recommended Literature
- [1] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [2] A versatile strategy for the synthesis and mechanical property manipulation of networked biodegradable polymeric materials composed of well-defined alternating hard and soft domains†
- [3] Back cover
- [4] Recent progress in the electron paramagnetic resonance study of polymers
- [5] Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement†
- [6] Toxicological analysis
- [7] Back matter
- [8] Encapsulation technology to improve biological resource recovery: recent advancements and research opportunities†
- [9] Direct observation of a mannich intermediate in solution
- [10] Guidelines for the assembly of hydrogen-bonded macrocycles

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 108694-93-5









